REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([N:6]([CH2:14][C:15]([O:17]CC)=O)[CH2:7][CH2:8][C:9]([O:11][CH2:12][CH3:13])=[O:10])=[O:5])[CH3:2].CC[O-].[Na+]>CCO>[O:17]=[C:15]1[CH2:14][N:6]([C:4]([O:3][CH2:1][CH3:2])=[O:5])[CH2:7][CH:8]1[C:9]([O:11][CH2:12][CH3:13])=[O:10] |f:1.2|
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Name
|
|
Quantity
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18 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N(CCC(=O)OCC)CC(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
ADDITION
|
Details
|
The mixture was poured onto ice/water
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Type
|
EXTRACTION
|
Details
|
extracted into EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solvent was dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
O=C1C(CN(C1)C(=O)OCC)C(=O)OCC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |